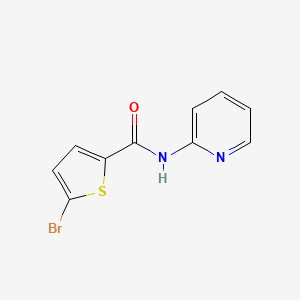

![molecular formula C16H25N3O4S B4621847 2-[(3,4-二乙氧基苯基)乙酰基]-N-(2-甲氧基乙基)肼基碳硫酰胺](/img/structure/B4621847.png)

2-[(3,4-二乙氧基苯基)乙酰基]-N-(2-甲氧基乙基)肼基碳硫酰胺

描述

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including compounds structurally related to 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide, typically involves the reaction of thiosemicarbazides with suitable aldehydes or ketones in the presence of a solvent like ethanol. These reactions are often facilitated by catalysts or under controlled conditions to yield the desired product with high specificity (Channar et al., 2019).

Molecular Structure Analysis

The elucidation of the molecular structure of hydrazinecarbothioamide derivatives is commonly achieved through spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction techniques. These methods provide detailed information on the molecular geometry, bond lengths, and angles, contributing to the understanding of the compound's reactivity and properties (P. Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives engage in a variety of chemical reactions, forming coordination compounds with metals such as cobalt(II), nickel(II), and copper(II). These reactions are significant for their antimicrobial and potential anticancer activities. The structure and reactivity of these coordination compounds are influenced by the nature of the hydrazinecarbothioamide and the metal ions involved (A. Gulea et al., 2019).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications. Single-crystal X-ray diffraction studies reveal the compound's crystal system, space group, and the molecular arrangement within the crystal lattice, providing insights into its stability and solubility characteristics (Rajeswari Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, including their reactivity, stability, and interaction with biological molecules, are of significant interest. Studies on their binding to DNA and potential to inhibit enzymes or interact with receptors contribute to the understanding of their mechanism of action in biological systems (L. Tripathi & Praveen Kumar, 2013).

科学研究应用

代谢和药物遗传学

研究阐明了芳香胺和肼的代谢途径,突出了 N-乙酰转移酶 (NAT2) 酶通过乙酰化的作用。这一代谢过程对于理解不同基因型如何影响这些化合物在体内的处理至关重要。例如,乙酰化速率较慢的个体在接触需要这一代谢途径的化合物时可能会有不同的反应或风险,影响药物的疗效和安全性。对肼屈嗪(一种代谢方式与肼类似的化合物)的研究表明,乙酰化状态的遗传变异如何影响药物代谢和反应,阐明了药物治疗中所需的个性化方法 (Reidenberg, 1983), (Koizumi et al., 1998).

致癌性和职业接触

另一个重要的研究领域是调查肼及其相关化合物的致癌潜力。在各种职业环境中研究了长期接触肼(一种与肼基碳硫酰胺在结构上相关的化合物)的影响,揭示了癌症和其他疾病的潜在风险。此类研究强调了在处理这些化学物质时了解生物相互作用和必要安全措施的重要性 (Aigner et al., 2010).

在疾病模型中的作用机制

肼衍生物发挥其作用的分子机制,包括它们在诱发或治疗疾病中的作用,是一个重要的研究重点。研究探讨了这些化合物如何与生物系统相互作用,可能导致或减轻疾病过程。这项研究有助于开发新的治疗剂并了解疾病的病理基础 (Goodwin et al., 1970).

属性

IUPAC Name |

1-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-(2-methoxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-22-13-7-6-12(10-14(13)23-5-2)11-15(20)18-19-16(24)17-8-9-21-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,18,20)(H2,17,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIIOUCDKGKRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCCOC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)